3-(Chloromethyl)-3-cyclobutyloxolane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-(chloromethyl)-3-cyclobutyloxolane |
InChI |
InChI=1S/C9H15ClO/c10-6-9(4-5-11-7-9)8-2-1-3-8/h8H,1-7H2 |
InChI Key |
CXJDMNDUCYTDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCOC2)CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloromethyl 3 Cyclobutyloxolane and Analogues
Retrosynthetic Analysis of the 3-(Chloromethyl)-3-cyclobutyloxolane Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the key disconnections are at the carbon-oxygen bonds of the oxolane ring and the carbon-carbon bonds of the cyclobutane (B1203170) ring.
A primary retrosynthetic disconnection of the oxolane C-O bond suggests a precursor like a 1,4-diol. This diol would possess the required cyclobutane and chloromethyl substituents at the appropriate position. Cyclization of such a diol, often under acidic conditions or via activation of one of the hydroxyl groups, would lead to the formation of the target oxolane ring.
An alternative disconnection can be envisioned through an intramolecular nucleophilic substitution, where a precursor alcohol attacks a carbon bearing a suitable leaving group, such as a halide or a sulfonate ester, to form the ether linkage. This approach is a cornerstone in the synthesis of cyclic ethers. nih.gov
Direct and Indirect Approaches to the Formation of the Oxolane Ring System
The construction of the oxolane (tetrahydrofuran) ring is a well-established field in organic synthesis, with numerous methods available for its formation. nih.govacs.orgnih.gov
Cyclization Strategies for Oxolane Ring Closure
The intramolecular cyclization of diols is a common and effective method for synthesizing oxolane rings. researchgate.netmdpi.com For the target molecule, a plausible precursor would be 1-cyclobutyl-2-(chloromethyl)butane-1,4-diol. Treatment of this diol with an acid catalyst would promote the cyclization to form the desired 3,3-disubstituted oxolane.
Another powerful strategy is the intramolecular Williamson ether synthesis. This involves a precursor with a hydroxyl group and a good leaving group in a 1,4-relationship. For example, a 4-chloro-2-(chloromethyl)-2-cyclobutylbutan-1-ol could be treated with a base to induce an intramolecular SN2 reaction, yielding the oxolane ring. This method is particularly useful for controlling the regioselectivity of the ring closure. nih.gov
The table below summarizes some common cyclization strategies for oxolane synthesis.
| Cyclization Strategy | Precursor Type | Typical Reagents | Key Features |
| Acid-Catalyzed Diol Cyclization | 1,4-Diol | H₂SO₄, TsOH | Common and straightforward. mdpi.com |
| Intramolecular Williamson Ether Synthesis | Haloalcohol | NaH, K₂CO₃ | Good for regiocontrol. nih.gov |
| Intramolecular Oxymercuration-Demercuration | Alkenol | Hg(OAc)₂, NaBH₄ | Mild conditions, follows Markovnikov's rule. |
| Epoxide Ring Opening | Epoxy-alcohol | Acid or Base | Versatile, allows for stereocontrol. sci-hub.st |
Stereocontrol in Oxolane Ring Formation
While the target molecule, this compound, is achiral, the synthesis of its chiral analogues necessitates stereocontrol. The stereochemistry of the oxolane ring can often be controlled by the stereochemistry of the acyclic precursor. sci-hub.stdatapdf.com
For instance, in the cyclization of epoxy-alcohols, the stereochemistry of the epoxide dictates the stereochemistry of the newly formed stereocenters in the oxolane ring. sci-hub.st Similarly, palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides can produce substituted tetrahydrofurans with high diastereoselectivity. nih.gov These methods are crucial for the synthesis of biologically active molecules where specific stereoisomers are required. acs.org
Synthetic Routes to the Cyclobutane Moiety
The synthesis of the cyclobutane ring, a strained four-membered carbocycle, presents its own set of challenges and has been an area of active research.
[2+2] Cycloaddition Reactions in Cyclobutane Synthesis
The [2+2] cycloaddition reaction is one of the most powerful and widely used methods for the construction of cyclobutane rings. This reaction involves the combination of two two-carbon units, typically two alkenes, to form the four-membered ring. Photochemical [2+2] cycloadditions are particularly common, where an alkene is irradiated with UV light to promote the reaction.
For the synthesis of the cyclobutane moiety of the target molecule, a [2+2] cycloaddition between ethylene (B1197577) and a suitable substituted alkene could be envisioned. The resulting cyclobutane could then be further functionalized to be incorporated into the oxolane precursor.
Ring Contraction and Expansion Methods for Cyclobutane Derivatives
Ring contraction and expansion reactions provide alternative routes to cyclobutane derivatives. For example, the Favorskii rearrangement of a α-halocyclopentanone can lead to a cyclobutanecarboxylic acid derivative. This method can be a useful way to access highly functionalized cyclobutanes.
Conversely, ring expansion of a cyclopropylcarbinyl system can also yield a cyclobutane ring. For instance, treatment of a cyclopropylmethanol (B32771) derivative with acid can induce a rearrangement to form a cyclobutanol. These methods offer strategic alternatives to cycloaddition reactions, particularly when specific substitution patterns are desired.
The table below outlines some methods for cyclobutane synthesis.
| Method | Starting Material(s) | Key Transformation | Advantages |
| [2+2] Cycloaddition | Two Alkenes | Formation of two C-C bonds | Convergent, can be highly stereoselective. |
| Favorskii Rearrangement | α-Halocyclopentanone | Ring contraction | Access to functionalized cyclobutanes. |
| Cyclopropylcarbinyl Rearrangement | Cyclopropylmethanol derivative | Ring expansion | Alternative to cycloadditions. |
Stereochemical Considerations in Cyclobutane Ring Construction
One of the most powerful methods for constructing cyclobutane rings is the [2+2] cycloaddition , often photochemically mediated. nih.gov The stereochemical outcome of these reactions can be directed by using chiral auxiliaries or catalysts to influence the facial selectivity of the approaching reactants. For instance, visible light-mediated intermolecular [2+2] cycloadditions have been employed to create complex and novel spirocycles with high three-dimensionality. nih.gov Quantum dots have also been explored as photocatalysts that can offer exceptional and tunable diastereoselectivity and regioselectivity in [2+2] cycloadditions, which is a significant challenge in direct cyclobutane synthesis. nih.gov
Ring expansion and ring contraction reactions offer alternative stereocontrolled entries to the cyclobutane skeleton. nih.gov For example, the stereospecific ring expansion of a cyclopropyl (B3062369) metal carbene can afford a cyclobutenoate, with subsequent conjugate additions introducing further substituents in a diastereoselective manner. nih.gov This strategy has been successfully applied to the synthesis of cyclobutanes with four different substituents. nih.gov Conversely, the stereospecific contraction of readily accessible pyrrolidine (B122466) precursors using iodonitrene chemistry has been shown to produce highly substituted spirocyclobutanes. acs.org This reaction proceeds via a 1,4-biradical intermediate, and the stereochemical information from the starting pyrrolidine is effectively transferred to the cyclobutane product. acs.org
The choice of methodology depends on the desired substitution pattern and stereochemistry. For spirocyclic systems, controlling the approach of reagents to the prochiral center is paramount.
| Method | Description | Stereocontrol Mechanism | Reference |
| [2+2] Photocycloaddition | Light-mediated reaction between two alkene components to form a cyclobutane ring. | Use of chiral sensitizers, auxiliaries, or templates to direct the approach of reactants. Can achieve high diastereoselectivity. | nih.govnih.gov |
| Ring Expansion | Expansion of a cyclopropane (B1198618) ring (e.g., from a cyclopropyl carbene) to a cyclobutene, followed by further functionalization. | Stereospecific rearrangement and diastereoselective conjugate addition steps. | nih.gov |
| Ring Contraction | Contraction of a five-membered ring, such as a pyrrolidine, to a four-membered ring via nitrogen extrusion. | Stereospecific process where the stereochemistry of the starting material dictates the product's stereochemistry. | acs.org |
These methods underscore the importance of rational design in controlling the complex three-dimensional architecture of cyclobutane-containing molecules.
Introduction of the Chloromethyl Functionality at the Quaternary Center
The introduction of the chloromethyl group (–CH₂Cl) at the spirocyclic quaternary carbon of the oxolane ring is a critical step in the synthesis of this compound. This transformation requires careful selection of reagents to ensure high selectivity and avoid unwanted side reactions.
Direct halogenation of saturated hydrocarbons typically proceeds via a free-radical chain mechanism. wikipedia.org This process involves the abstraction of a hydrogen atom by a halogen radical to form a carbon-centered radical, which then reacts with a halogen molecule to form the alkyl halide and propagate the chain. wikipedia.orgyoutube.commasterorganicchemistry.com The regiochemistry of this reaction is dictated by the stability of the intermediate carbon radical, with tertiary C-H bonds reacting faster than secondary, which are faster than primary C-H bonds. masterorganicchemistry.comyoutube.com
However, this standard free-radical pathway is not applicable for installing a chloromethyl group at an all-carbon quaternary center, as there is no hydrogen atom to abstract at the quaternary carbon itself. youtube.com Attempting to halogenate a precursor molecule like 3-cyclobutyl-3-methyloxolane would lead to substitution at other positions on the cyclobutane or oxolane rings, not the desired chloromethylation at the quaternary center. Therefore, direct free-radical halogenation is an unsuitable strategy for this specific transformation. Alternative methods based on functional group interconversion are required.
Given the limitations of direct halogenation, selective chloromethylation is almost invariably achieved by converting a pre-existing functional group at the quaternary center. A common and synthetically logical precursor would be one containing a hydroxymethyl (–CH₂OH) group, namely (3-cyclobutyloxolan-3-yl)methanol. The conversion of this primary alcohol to the corresponding alkyl chloride is a well-established transformation.
Several reagents are effective for this purpose, with thionyl chloride (SOCl₂) being one of the most common. rsc.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic substitution by a chloride ion. rsc.org The use of a base like pyridine (B92270) can influence the mechanism, leading to an Sₙ2 pathway with inversion of stereochemistry if the carbon were chiral. rsc.org A key advantage of using SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the final product. libretexts.org
While the reaction of SOCl₂ with tertiary alcohols can be complex, its reaction with primary alcohols, even sterically hindered ones like neopentyl alcohol, is well-documented to produce the corresponding chloride without rearrangement, provided that conditions which favor carbocation formation are avoided. afinitica.comstackexchange.com
Other established methods for converting primary alcohols to alkyl chlorides include the Appel reaction , which uses triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), and reagents like phosphorus pentachloride (PCl₅).
| Reagent | Byproducts | Advantages | Considerations |
| Thionyl Chloride (SOCl₂) / Pyridine | SO₂, HCl | Gaseous byproducts simplify workup; efficient for 1° and 2° alcohols. | Reagent is corrosive and moisture-sensitive. |
| Triphenylphosphine (PPh₃) / CCl₄ (Appel Reaction) | Triphenylphosphine oxide, Chloroform | Mild conditions; works well for a wide range of alcohols. | Stoichiometric amounts of phosphine (B1218219) are required, and the phosphine oxide byproduct can be difficult to remove. |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Powerful chlorinating agent. | Highly reactive and moisture-sensitive; can lead to side reactions. |
Cascade and Multicomponent Reactions for Integrated Synthesis
Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where each subsequent reaction is triggered by the functionality generated in the previous step. researchgate.net A plausible cascade approach to the spiro[3.4]octane core of the target molecule could involve a palladium-catalyzed oxidative double carbocyclization-carbonylation-alkynylation sequence starting from a dienallene precursor. nih.gov Such a process has been shown to selectively form four new C-C bonds and generate spiro[3.4]octene derivatives as single diastereoisomers, which could then be further elaborated to the target oxolane structure. nih.gov
Multicomponent reactions (MCRs) are convergent processes where three or more starting materials react in a one-pot procedure to form a product that incorporates substantial portions of all reactants. nih.gov MCRs are highly valued for their atom economy and ability to rapidly generate molecular diversity. The construction of the spiro-oxolane framework could be envisioned through an MCR. For example, a four-component reaction involving an amino alcohol, formaldehyde, a ketone (like cyclobutanone), and an alkyne has been used to synthesize spirooxazolidines. mdpi.com While not directly forming the target oxolane, this demonstrates the feasibility of using MCRs to build complex spirocyclic systems containing a quaternary center. tandfonline.comnih.gov A domino Knoevenagel/Michael/cyclization multicomponent reaction is another strategy that has been successfully employed for the synthesis of other spiro compounds. nih.gov
These integrated synthetic strategies offer elegant and efficient pathways to complex molecules, reducing the number of synthetic steps and the associated environmental impact compared to traditional linear syntheses.
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The synthesis of this compound and its analogues can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and improve sustainability. mdpi.com This involves the careful selection of catalysts, solvents, and energy sources to maximize efficiency and minimize hazardous waste. rsc.org
A key green approach is the use of catalysis over stoichiometric reagents. For instance, in the construction of spirocycles, iodine has been used as an efficient and environmentally benign catalyst for pseudo four-component reactions under solvent-free conditions. nih.gov Similarly, the synthesis of spirocyclic carbonates, which share structural motifs with oxolanes, has been achieved using simple, metal-free phenol-derived catalysts under ambient conditions, utilizing carbon dioxide as a C1 source. rsc.orgrsc.org
Solvent selection is another critical aspect of green synthesis. Whenever possible, reactions should be conducted in greener solvents like water or ethanol, or under solvent-free conditions. mdpi.com Microwave-assisted synthesis has emerged as a powerful tool that often allows for shorter reaction times, higher yields, and can be performed with reduced solvent volumes or in the absence of solvent altogether. nih.govnih.govmdpi.com
For the halogenation step , traditional chlorinating agents like thionyl chloride are effective but pose hazards. Green halogenation processes seek to replace such reagents with safer alternatives. rsc.org This can include catalytic oxidative halogenation using halide salts with a clean oxidant like hydrogen peroxide, where the only byproduct is water. rsc.org Although direct application to the target molecule's specific chloromethylation step is challenging, these principles guide the development of more sustainable methods for halogenation in general. rsc.orgmdpi.com
By integrating principles such as catalysis, use of benign solvents, energy efficiency, and high atom economy (as seen in MCRs), the synthesis of this compound can be made significantly more sustainable. rsc.org
Mechanistic Elucidation of Reactions Involving 3 Chloromethyl 3 Cyclobutyloxolane
Nucleophilic Substitution Reactions at the Chloromethyl Group
The primary site of reactivity in 3-(chloromethyl)-3-cyclobutyloxolane is the carbon-chlorine bond of the chloromethyl group. This electrophilic center is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group. The mechanism of this substitution can proceed through either a unimolecular (S_N1) or bimolecular (S_N2) pathway, with the operative mechanism being heavily influenced by the reaction conditions and the nature of the substrate itself.
S_N1 and S_N2 Pathways and Steric/Electronic Influences
The structure of this compound, being a primary alkyl halide, would typically suggest a preference for the S_N2 pathway. youtube.com This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, proceeding through a single pentacoordinate transition state. The rate of an S_N2 reaction is sensitive to steric hindrance around the reaction center. In this molecule, the presence of the quaternary spirocyclic center, to which the chloromethyl group is attached, introduces significant steric bulk. This bulk, originating from the adjacent cyclobutane (B1203170) and oxolane rings, can impede the approach of the nucleophile, thereby slowing down the rate of an S_N2 reaction.
Conversely, the S_N1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. youtube.com For this compound, this would entail the formation of a primary carbocation adjacent to the spiro center. Primary carbocations are generally high in energy and thus unfavorable. However, the adjacent oxygen atom in the oxolane ring could potentially stabilize the carbocation through resonance, although this effect is less pronounced than in alpha-halo ethers. The stability of the potential carbocation is a critical factor in determining the feasibility of an S_N1 pathway. youtube.com
The choice between the S_N1 and S_N2 mechanism is therefore a delicate balance of steric and electronic factors, as well as reaction conditions such as the nature of the nucleophile and the polarity of the solvent. Strong, unhindered nucleophiles and polar aprotic solvents will favor the S_N2 pathway, while weaker nucleophiles and polar protic solvents that can stabilize the carbocation intermediate would favor the S_N1 pathway. youtube.com
Table 1: Factors Influencing Nucleophilic Substitution Pathway for this compound
| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Primary halide structure favors S_N2, but steric hindrance from the spiro center is a competing factor. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile is a key experimental variable to control the reaction pathway. |
| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) | Chloride is a reasonably good leaving group for both pathways. |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) | Solvent choice can be used to selectively promote one mechanism over the other. |
Intramolecular Cyclization Reactions Involving the Chloromethyl Group
The presence of the oxolane oxygen atom in proximity to the reactive chloromethyl group allows for the possibility of intramolecular reactions. Under conditions that favor nucleophilic attack by the ether oxygen, an intramolecular cyclization could occur. This would involve the oxygen atom of the oxolane ring acting as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group.
This process would lead to the formation of a strained, bridged tricyclic oxonium ion intermediate. The formation of such an intermediate is generally followed by a subsequent reaction, such as ring-opening by a nucleophile. The feasibility of this intramolecular pathway is dependent on the conformational flexibility of the spirocyclic system, which must allow the oxygen atom to achieve a suitable trajectory for backside attack on the C-Cl bond.
Transformations of the Oxolane Ring
The oxolane (tetrahydrofuran) ring is a relatively stable five-membered cyclic ether. However, under certain conditions, it can undergo transformations such as ring-opening, expansion, or contraction.
Ring-Opening Reactions of Oxolanes
The ring-opening of oxolanes typically requires acidic conditions to protonate the ether oxygen, making it a better leaving group. Subsequent attack by a nucleophile can then open the ring. For this compound, this would likely involve the formation of a carbocation at one of the adjacent carbon atoms within the ring, followed by nucleophilic attack. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation and steric factors.
Ring-Expansion and Contraction Pathways
Ring expansion and contraction reactions of cyclic ethers are less common but can be induced under specific synthetic methodologies. wikipedia.org For instance, a ring expansion of the oxolane ring in a derivative of this compound could potentially be achieved. nih.gov These transformations often proceed through complex mechanistic pathways involving carbocation rearrangements or the use of specific reagents designed to facilitate such changes. wikipedia.orgrsc.org
Reactivity of the Cyclobutane Ring
The cyclobutane ring is characterized by significant ring strain due to non-ideal bond angles. pharmaguideline.com This inherent strain makes the cyclobutane ring susceptible to reactions that lead to its cleavage, thereby releasing the strain energy. nih.govresearchgate.net While generally stable under normal conditions, the cyclobutane ring in this compound can participate in reactions under thermal, photochemical, or catalytic activation. elsevierpure.comresearchgate.net
Reactions involving the cyclobutane ring often lead to ring-opening to form linear alkyl chains or rearrangement to less strained ring systems. For example, under hydrogenation conditions with a suitable catalyst, the C-C bonds of the cyclobutane ring could be cleaved. pharmaguideline.com The presence of the adjacent spirocyclic ether could influence the regioselectivity of such a ring-opening reaction. The reactivity of the cyclobutane ring provides an additional avenue for the chemical modification of this compound, leading to a variety of potential products.
Strain-Release Reactions of Cyclobutanes
The cyclobutane ring possesses approximately 26 kcal/mol of ring strain, a consequence of its constrained bond angles deviating from the ideal sp³ hybridization. This stored energy provides a potent thermodynamic driving force for ring-opening reactions. Such transformations can be initiated thermally, photochemically, or through catalysis by transition metals, leading to the formation of more stable, linear alkyl chains.
In the context of this compound, a strain-release reaction would involve the cleavage of one of the C-C bonds within the cyclobutane ring. For instance, under thermal conditions or in the presence of a suitable catalyst (e.g., palladium or rhodium complexes), the ring can open to generate a variety of linear structures. The regioselectivity of this cleavage would be influenced by the substitution pattern and the specific catalyst employed.
Table 1: Plausible Strain-Release Pathways for this compound
| Reaction Type | Initiator | Plausible Intermediate/Product | Mechanistic Notes |
|---|---|---|---|
| Thermal Ring Opening | Heat | Butenyl-substituted oxolane | Proceeds through a diradical intermediate. |
| Metal-Catalyzed Ring Opening | Pd(0), Rh(I) | Metallacyclopentane intermediate | Oxidative addition of a C-C bond to the metal center. |
Functionalization at the Cyclobutyl Moiety
Beyond complete ring opening, the cyclobutane ring can undergo functionalization while retaining its cyclic structure. Modern synthetic methods, particularly those employing transition metal catalysis, have enabled the activation of otherwise inert C-H bonds. Palladium-catalyzed C(sp³)–H arylation, for example, could be applied to introduce aromatic substituents onto the cyclobutane ring. caltech.edumdpi.com
The mechanism for such a reaction typically involves the coordination of a palladium catalyst to a directing group, followed by C-H activation to form a palladacycle. In the case of this compound, the ether oxygen of the oxolane ring could potentially serve as a weakly coordinating directing group, guiding the functionalization to a specific C-H bond on the cyclobutane ring, although this would likely be a challenging transformation requiring specialized ligands. caltech.edu Subsequent reductive elimination would then yield the functionalized product and regenerate the active catalyst.
Radical and Organometallic Transformations
The chloromethyl group serves as a key site for initiating radical reactions and engaging in a variety of organometallic transformations, providing a gateway to a wide array of derivatives.
Carbon-Chlorine Bond Homolysis and Radical Intermediates
The carbon-chlorine bond in the chloromethyl group is susceptible to homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or photolysis. This homolysis generates a primary alkyl radical centered on the methylene (B1212753) carbon. This highly reactive intermediate can then participate in several downstream processes:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, resulting in the reduction of the chloromethyl group to a methyl group.
Addition to π-Systems: The radical can add to alkenes or alkynes, forming a new C-C bond and generating a new radical species that can propagate a chain reaction.
Rearrangement: While less common for primary radicals, rearrangement via ring opening of the adjacent cyclobutane ring could occur under certain conditions, driven by the release of ring strain.
Transition Metal-Catalyzed Reactions
The C-Cl bond is an excellent handle for transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions offer a powerful and modular approach to introduce new carbon-carbon and carbon-heteroatom bonds.
Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst System | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Organoboron reagent (R-B(OR)₂) | Alkylated/Arylated product (R-CH₂-) |
| Stille Coupling | Pd catalyst | Organostannane reagent (R-SnR'₃) | Alkylated/Arylated product (R-CH₂-) |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | Terminal Alkyne (R-C≡CH) | Propargylated product (R-C≡C-CH₂-) |
The general mechanism for these palladium-catalyzed reactions involves three key steps:
Oxidative Addition: The low-valent palladium catalyst inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organometallic coupling partner (e.g., boronic acid in Suzuki coupling) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
These diverse reactive pathways underscore the synthetic utility of this compound as a versatile building block, enabling access to a wide range of more complex molecules through the selective manipulation of its cyclobutane and chloromethyl functionalities.
Chemical Transformations and Derivatization Strategies for 3 Chloromethyl 3 Cyclobutyloxolane
Synthesis of Advanced Oxolane-Cyclobutane Hybrids
The synthesis of advanced hybrid structures from 3-(chloromethyl)-3-cyclobutyloxolane can be envisioned through various synthetic routes that leverage the inherent reactivity of its constituent rings and the chloromethyl handle. While specific literature on this exact compound is limited, analogous transformations of similar spiro[3.4]octane systems provide a roadmap for potential synthetic elaborations.
One plausible strategy involves the ring-opening of the oxolane moiety under specific conditions to introduce new functionalities. For instance, treatment with strong acids in the presence of a nucleophile could lead to cleavage of the ether linkage, yielding a functionalized cyclobutane (B1203170) derivative. Conversely, the cyclobutane ring, while generally stable, can undergo rearrangements or expansions under thermal or catalytic conditions, offering pathways to more complex polycyclic systems.
Furthermore, the core spiro[3.4]octane skeleton can be constructed through various cyclization strategies, which could be adapted to synthesize derivatives of this compound with additional functionalities. These methods often involve intramolecular reactions of appropriately substituted precursors.
Table 1: Potential Strategies for Advanced Oxolane-Cyclobutane Hybrids
| Strategy | Description | Potential Products |
| Oxolane Ring-Opening | Acid-catalyzed cleavage of the ether bond with a nucleophile (e.g., HBr, ROH). | Densely functionalized cyclobutanes with pendant side chains. |
| Cyclobutane Ring-Expansion | Transition metal-catalyzed or thermal rearrangement of the four-membered ring. | Spiro[3.5]nonane or other larger ring systems. |
| Intramolecular Cyclization | Cyclization of a precursor containing both cyclobutane and functionalized oxolane precursors. | Substituted spiro[3.4]octane derivatives. |
Functional Group Interconversions of the Chloromethyl Group to Diverse Moieties
The chloromethyl group serves as a versatile handle for a wide array of chemical transformations, primarily through nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups, significantly expanding the chemical space accessible from this starting material.
Nucleophilic Substitution Reactions: The chlorine atom can be readily displaced by a variety of nucleophiles to introduce new functionalities. For example, reaction with sodium azide (B81097) provides the corresponding azidomethyl derivative, which can be further transformed into an aminomethyl group via reduction. Similarly, treatment with cyanides yields the corresponding nitrile, a precursor to carboxylic acids, amides, and amines. Alkoxides and thiolates can be employed to introduce ether and thioether linkages, respectively.
Grignard Reagent Formation and Subsequent Reactions: The chloromethyl group can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then react with a range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce more complex side chains.
Table 2: Examples of Functional Group Interconversions
| Reagent | Product Functional Group | Resulting Compound (Example) |
| NaN₃ | Azide (-N₃) | 3-(Azidomethyl)-3-cyclobutyloxolane |
| NaCN | Nitrile (-CN) | 3-(Cyanomethyl)-3-cyclobutyloxolane |
| RONa | Ether (-OR) | 3-(Alkoxymethyl)-3-cyclobutyloxolane |
| RSNa | Thioether (-SR) | 3-(Alkylthiomethyl)-3-cyclobutyloxolane |
| Mg, then RCHO | Secondary Alcohol | 1-(3-Cyclobutyloxolan-3-yl)propan-2-ol |
Introduction of Chirality and Enantioselective Synthesis of Analogues
The spirocyclic core of this compound is achiral. However, the introduction of substituents on either the oxolane or cyclobutane ring, or derivatization of the chloromethyl group with a chiral moiety, can generate chiral centers. The development of enantioselective syntheses of such analogues is crucial for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity.
While direct enantioselective methods for the synthesis of this specific compound are not widely reported, general strategies for the asymmetric synthesis of spirocycles and cyclobutanes can be applied. These include:
Chiral Pool Synthesis: Starting from a chiral precursor, such as an enantiopure cyclobutane or oxolane derivative, to construct the spirocyclic scaffold.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, such as cyclization or substitution reactions. For instance, a chiral phase-transfer catalyst could be used in nucleophilic substitution reactions of the chloromethyl group to achieve kinetic resolution or desymmetrization.
Resolution of Racemates: Separating a racemic mixture of a chiral derivative using techniques such as chiral chromatography or diastereomeric salt formation.
The development of efficient and stereocontrolled routes to chiral analogues of this compound would significantly enhance its value as a building block for the synthesis of enantiopure bioactive molecules.
Scaffold Diversity and Library Generation from this compound
The unique three-dimensional architecture of the spiro[3.4]octane skeleton, combined with the synthetic versatility of the chloromethyl group, makes this compound an attractive scaffold for the generation of compound libraries for high-throughput screening. The rigid nature of the spirocyclic core can help to pre-organize appended functionalities in defined spatial orientations, which can be advantageous for binding to biological targets.
By systematically varying the functional groups introduced via the chloromethyl handle, a diverse library of compounds can be rapidly synthesized. For example, a parallel synthesis approach could be used to react this compound with a panel of different amines, alcohols, or thiols to generate a library of the corresponding amino, ether, and thioether derivatives.
Furthermore, the oxolane and cyclobutane rings themselves can be further functionalized to introduce additional points of diversity. This multi-pronged derivatization strategy allows for the exploration of a broad region of chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities. The oxetane (B1205548) and cyclobutane moieties are increasingly recognized in medicinal chemistry for their ability to improve physicochemical properties such as solubility and metabolic stability.
Advanced Spectroscopic and Analytical Characterization of 3 Chloromethyl 3 Cyclobutyloxolane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the connectivity and three-dimensional structure of molecules in solution. For 3-(Chloromethyl)-3-cyclobutyloxolane, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete spectral assignment.
The ¹H and ¹³C NMR spectra provide the initial framework for structural analysis by identifying the chemical environments of all hydrogen and carbon atoms in the molecule. The spirocyclic nature of this compound results in a complex but interpretable set of signals.
¹H NMR Spectroscopy: The proton spectrum is characterized by distinct multiplets for the diastereotopic protons within the oxolane and cyclobutane (B1203170) rings. The chloromethyl group protons appear as a singlet, shifted downfield due to the inductive effect of the chlorine atom. The protons on the cyclobutane ring and the oxolane ring exhibit complex splitting patterns due to both geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon spectrum is notable for the presence of a quaternary signal corresponding to the spiro-carbon (C3). The carbon of the chloromethyl group is significantly deshielded by the attached chlorine. The remaining signals correspond to the methylene (B1212753) groups of the two rings.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Atom Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| C1' (CH₂) | ~3.65 | s | - | ~50.2 |
| C2 (CH₂) | ~3.80 | m | - | ~68.5 |
| C3 | - | - | - | ~85.0 (quat.) |
| C4 (CH₂) | ~1.95 | m | - | ~35.1 |
| C5 (CH₂) | ~3.75 | m | - | ~67.9 |
| C2''/C4'' (CH₂) | ~2.10 | m | - | ~32.5 |
| C3'' (CH₂) | ~1.85 | m | - | ~15.8 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecular structure. nih.govmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the protons on C4 and C5 of the oxolane ring, as well as within the cyclobutane ring system, confirming the connectivity of the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the carbon signals for all protonated carbons based on the already-assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps correlations between protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. NOESY data can reveal the spatial relationship between the chloromethyl group and specific protons on both the oxolane and cyclobutane rings, helping to define the molecule's three-dimensional shape.
Table 2: Key Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |
| COSY | H-4 ↔ H-5 | - | Connectivity within the oxolane ring. |
| H-2'' ↔ H-3'' ↔ H-4'' | - | Connectivity within the cyclobutane ring. | |
| HSQC | H-1' | C-1' | Direct H-C bond assignment. |
| H-2, H-4, H-5 | C-2, C-4, C-5 | Direct H-C bond assignments for oxolane. | |
| H-2'', H-3'', H-4'' | C-2'', C-3'', C-4'' | Direct H-C bond assignments for cyclobutane. | |
| HMBC | H-1' | C-3, C-2'', C-4'' | Linkage of chloromethyl group to the spiro center. |
| H-2, H-4 | C-3 | Linkage of both rings at the spiro center. | |
| NOESY | H-1' ↔ H-2/H-4 | - | Spatial proximity, defining conformation. |
Both the oxolane and cyclobutane rings are conformationally flexible. The five-membered oxolane ring undergoes rapid pseudorotation between various envelope and twist conformations, while the cyclobutane ring exists in a puckered conformation that can rapidly invert. sikhcom.net
At room temperature, these conformational interconversions are fast on the NMR timescale, resulting in time-averaged signals. nih.gov Dynamic NMR studies, which involve recording spectra at various low temperatures, can be used to study these processes. As the temperature is lowered, the rate of interconversion decreases. Eventually, the exchange rate becomes slow enough that signals for individual conformers can be observed, a phenomenon known as decoalescence. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the thermodynamic parameters and the free energy barriers for the conformational inversion processes of both rings. sikhcom.netnih.gov
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The presence of a chlorine atom in this compound results in a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1) for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.
EI-MS: Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. nih.govnih.gov The molecular ion (M⁺˙) may be weak or absent. The fragmentation of this compound would likely proceed through several pathways, including alpha-cleavage adjacent to the ether oxygen, loss of the chloromethyl radical (•CH₂Cl), loss of a chlorine radical (•Cl), and fragmentation of the cyclobutane ring via cycloreversion (e.g., loss of ethene).
CI-MS: Chemical Ionization is a "soft" ionization technique that results in much less fragmentation. researchgate.net It typically produces a prominent protonated molecule, [M+H]⁺, at m/z values corresponding to the two major chlorine isotopes. This technique is invaluable for confirming the molecular weight of the compound when the molecular ion is not observed in the EI spectrum.
Table 3: Plausible Mass Fragments in EI-MS
| m/z (for ³⁵Cl) | Proposed Fragment | Formula |
| 174/176 | [M]⁺˙ (Molecular Ion) | [C₉H₁₅ClO]⁺˙ |
| 139 | [M - Cl]⁺ | [C₉H₁₅O]⁺ |
| 125/127 | [M - CH₂CHCH₂]⁺ | [C₆H₁₀ClO]⁺ |
| 101 | [M - CH₂Cl - C₂H₄]⁺ | [C₆H₉O]⁺ |
| 85 | [Oxolane-C-CH₂]⁺ | [C₅H₉O]⁺ |
| 49/51 | [CH₂Cl]⁺ | [CH₂Cl]⁺ |
ESI and MALDI are modern soft ionization techniques that are particularly useful for determining the molecular weight of compounds with minimal fragmentation. creative-proteomics.com
ESI-MS: Electrospray Ionization is highly effective for polar molecules but can also be used for compounds like this compound, which would likely be detected as adducts with cations such as H⁺, Na⁺, or K⁺. nih.gov The resulting spectrum would be very simple, dominated by the [M+H]⁺, [M+Na]⁺, or [M+K]⁺ ions, providing a clear confirmation of the molecular mass.
MALDI-MS: Matrix-Assisted Laser Desorption/Ionization is typically used for large biomolecules but is also effective for synthetic polymers and smaller organic molecules when co-crystallized with an appropriate matrix. nih.govresearchgate.net Similar to ESI, MALDI is a soft ionization method that would generate primarily intact molecular ions, likely as protonated molecules or other cation adducts, further corroborating the molecular weight of the analyte.
Table 4: Expected Ions in Soft Ionization Mass Spectrometry
| Ion Type | Formula (for ³⁵Cl isotope) | Expected m/z |
| ESI/MALDI | ||
| Protonated Molecule | [C₉H₁₅ClO + H]⁺ | 175.08 |
| Sodium Adduct | [C₉H₁₅ClO + Na]⁺ | 197.06 |
| Potassium Adduct | [C₉H₁₅ClO + K]⁺ | 213.04 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of organic molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the absence of direct experimental data for this compound, its fragmentation pattern can be predicted based on the established fragmentation of cyclic ethers, cycloalkanes, and halogenated compounds. nih.govuga.eduwikipedia.org
Upon electron ionization, the molecular ion (M+) of this compound would be formed. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org The primary fragmentation pathways are expected to be initiated by cleavage of the bonds adjacent to the oxygen atom (α-cleavage) and cleavage of the strained cyclobutane ring. nih.govwikipedia.org
Key predicted fragmentation pathways include:
α-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for cyclic ethers. uga.edu This could lead to the loss of the chloromethyl group or the cyclobutyl group.
Ring Opening: The oxolane ring can undergo ring opening, followed by further fragmentation.
Loss of HCl: Elimination of a molecule of hydrogen chloride is a common fragmentation pathway for chlorinated compounds.
Cyclobutane Ring Fragmentation: The strained cyclobutane ring is susceptible to fragmentation, potentially leading to the loss of ethene (C₂H₄).
A plausible fragmentation scheme is outlined below:
| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Probable Neutral Loss |
| [M]+• | [M - CH₂Cl]+ | Chloromethyl radical |
| [M]+• | [M - C₄H₇]+ | Cyclobutyl radical |
| [M]+• | [M - Cl]+ | Chlorine radical |
| [M - CH₂Cl]+ | Further fragmentation of the oxolane ring | |
| [M - C₄H₇]+ | Further fragmentation of the substituted oxolane |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of a molecule.
Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups. The predicted vibrational frequencies are based on data from analogous structures such as cyclobutane, tetrahydrofuran (B95107), and chloromethylated compounds. ijrpc.comacs.orgdocbrown.info
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (Cyclobutane & Oxolane) | Stretching | 2850-3000 |
| C-H | Bending/Scissoring | 1450-1470 |
| C-O-C (Oxolane) | Asymmetric Stretching | 1070-1150 |
| C-C (Cyclobutane) | Ring Deformation | ~900 |
| C-Cl | Stretching | 650-800 |
Conformational Insights from Vibrational Modes
Both the cyclobutane and oxolane rings are not planar and exist in puckered conformations to relieve ring strain. libretexts.orgchemistrysteps.com Vibrational spectroscopy can provide insights into these conformational preferences.
Cyclobutane Ring Puckering: Cyclobutane exists in a puckered conformation, which reduces torsional strain. libretexts.orgchemistrysteps.com The out-of-plane ring puckering vibration is typically observed at low frequencies in the Raman spectrum. For substituted cyclobutanes, the position and intensity of certain vibrational modes can be sensitive to the axial or equatorial orientation of the substituents. acs.orgnih.govacs.org
Oxolane Ring Conformation: The tetrahydrofuran (oxolane) ring adopts non-planar envelope or twist conformations. researchgate.netwikipedia.org The specific conformation can be influenced by the nature and position of substituents. Low-frequency vibrational modes, often observed in the far-IR and Raman spectra, are associated with these ring puckering and pseudorotational motions. irb.hr
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in the solid state, provided a suitable single crystal can be obtained. uq.edu.auexcillum.comdiamond.ac.uk This method would provide precise information on bond lengths, bond angles, and the conformation of the cyclobutane and oxolane rings in this compound.
While no crystal structure for this compound is currently available in the public domain, the general methodology for small molecule crystallography would be applicable. azolifesciences.comnih.gov The process would involve:
Crystallization: Growing a single crystal of high quality.
Data Collection: Exposing the crystal to an X-ray beam and collecting the diffraction pattern.
Structure Solution and Refinement: Using the diffraction data to solve the phase problem and refine the atomic positions to generate a detailed molecular model.
A successful crystallographic analysis would unequivocally establish the puckering of the cyclobutane and oxolane rings and the relative orientation of the chloromethyl and cyclobutyl substituents.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC):
Given its likely volatility, gas chromatography is a suitable method for the analysis of this compound. epa.govnih.govlibretexts.org When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any impurities. analytice.comsmithers.comchromatographyonline.comorslabs.com
| Parameter | Suggested Conditions |
| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) would likely provide good separation. |
| Injector Temperature | 250 °C |
| Oven Program | A temperature gradient from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) would be appropriate to elute the compound and any potential impurities. |
| Detector | A flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and purity assessment. An electron capture detector (ECD) would also be highly sensitive to the chlorinated nature of the molecule. epa.gov |
High-Performance Liquid Chromatography (HPLC):
For less volatile derivatives or for preparative scale purification, HPLC would be the method of choice.
| Parameter | Suggested Conditions |
| Column | Reversed-phase chromatography using a C18 or C8 stationary phase is a common starting point for moderately polar organic molecules. Normal-phase chromatography on a silica (B1680970) or cyano-propyl column could also be effective. |
| Mobile Phase | For reversed-phase, a gradient of water and a miscible organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed. For normal-phase, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or isopropanol (B130326) would be used. |
| Detector | A UV detector might have limited utility unless the derivatives contain a chromophore. A refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be more universally applicable. Mass spectrometric detection (LC-MS) would provide the most information. |
Chiral HPLC, utilizing a chiral stationary phase, could be employed to separate enantiomers if the compound is chiral and has been synthesized as a racemate. mdpi.comphenomenex.comresearchgate.net
Hyphenated Techniques (GC-MS, LC-MS)
Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the structural elucidation and quantification of complex organic molecules. For "this compound" and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide critical data on molecular weight, fragmentation patterns, and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like "this compound". In GC-MS, the compound is vaporized and separated on a chromatographic column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, providing structural information based on the mass-to-charge ratio (m/z) of the fragment ions.
Expected Fragmentation Pattern of this compound:
The fragmentation of "this compound" in a typical electron ionization (EI) source is predicted to proceed through several key pathways, driven by the presence of the oxolane ring, the cyclobutyl group, and the chloromethyl substituent.
α-Cleavage: The bonds adjacent to the oxygen atom in the oxolane ring are susceptible to cleavage. Loss of the chloromethyl group (•CH₂Cl) would result in a stable oxonium ion.
Ring Opening: The oxolane ring can undergo fragmentation, leading to the formation of various smaller radical cations.
Cyclobutane Ring Fragmentation: The cyclobutane ring can cleave to lose ethene (C₂H₄) or other small neutral molecules.
Loss of HCl: Rearrangement followed by the elimination of a molecule of hydrogen chloride is another plausible fragmentation pathway.
Hypothetical GC-MS Data Table:
The following table outlines the predicted major fragments for "this compound" and their potential assignments.
| m/z | Proposed Fragment Ion | Structural Assignment | Relative Abundance |
| 160/162 | [M]⁺ | Molecular Ion | Low |
| 111 | [M - CH₂Cl]⁺ | α-Cleavage, loss of chloromethyl radical | High |
| 83 | [C₅H₇O]⁺ | Ring opening and rearrangement | Moderate |
| 55 | [C₄H₇]⁺ | Fragmentation of cyclobutyl ring | Moderate |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation | Moderate |
Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M and M+2 peaks for chlorine-containing fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a complementary technique to GC-MS, particularly useful for less volatile or thermally labile derivatives of "this compound". In LC-MS, the sample is separated in the liquid phase before being introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
For "this compound" derivatives, such as those resulting from nucleophilic substitution of the chloride, LC-MS would be the method of choice. For instance, the analysis of a hydroxylated or aminated derivative would benefit from LC-MS analysis.
Expected Ionization and Fragmentation in LC-MS:
Using ESI in positive ion mode, derivatives of "this compound" would likely be observed as protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) experiments on these precursor ions would induce fragmentation, providing structural information.
Hypothetical LC-MS/MS Data for a Hydroxylated Derivative:
Consider a derivative where the chlorine has been replaced by a hydroxyl group, forming " (3-cyclobutyl-oxolan-3-yl)-methanol".
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss |
| 143.1 [M+H]⁺ | 10 | 125.1 | H₂O |
| 143.1 [M+H]⁺ | 20 | 113.1 | CH₂O |
| 143.1 [M+H]⁺ | 20 | 85.1 | C₃H₇OH |
Research Findings Summary:
While specific experimental data for "this compound" is not widely available in public literature, the analysis of related structures provides a strong basis for predicting its behavior in GC-MS and LC-MS. Studies on the mass spectrometry of cyclic ethers consistently show characteristic α-cleavage and ring-opening pathways. uga.edunih.gov Similarly, the fragmentation of cyclobutane-containing compounds often involves ring cleavage. The presence of a halogenated substituent introduces predictable isotopic patterns and additional fragmentation channels. libretexts.org The combination of these established principles allows for a confident, albeit theoretical, characterization of "this compound" and its derivatives using hyphenated mass spectrometry techniques.
Computational and Theoretical Chemistry Investigations of 3 Chloromethyl 3 Cyclobutyloxolane
Electronic Structure Calculations for Ground State Properties
Electronic structure calculations are fundamental to computational chemistry, providing information about the distribution of electrons within a molecule and its corresponding energy. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used to solve the time-independent Schrödinger equation in an approximate manner. ntnu.nowikipedia.org DFT, in particular, is often favored for its balance of computational cost and accuracy, as it includes a treatment of electron correlation. bragitoff.com These calculations form the basis for determining a wide range of molecular properties.
Before any properties of 3-(Chloromethyl)-3-cyclobutyloxolane can be accurately predicted, its most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. scm.com The molecule possesses significant conformational flexibility due to the puckered nature of the cyclobutane (B1203170) ring and the rotational freedom of the chloromethyl group. nih.govmasterorganicchemistry.com
A thorough conformational analysis would be necessary to identify the various possible stable arrangements (conformers) of the molecule. ufba.br This involves systematically rotating the flexible bonds and exploring the different puckering states of the rings to locate all local minima on the potential energy surface. conflex.net The relative energies of these conformers would then be calculated to identify the global minimum, which represents the most populated and stable structure at a given temperature. The results of such an analysis are typically presented in a table comparing the relative stabilities of the identified conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes and does not represent actual experimental or calculated data.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | B3LYP/6-31G(d) | 0.00 |
| B | B3LYP/6-31G(d) | 1.25 |
| C | B3LYP/6-31G(d) | 2.80 |
Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. libretexts.org
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This table is for illustrative purposes and does not represent actual experimental or calculated data.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -9.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 8.7 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 9.5 | -EHOMO |
| Electron Affinity (A) | 0.8 | -ELUMO |
| Global Hardness (η) | 3.95 | (I - A) / 2 |
| Chemical Potential (μ) | -5.15 | -(I + A) / 2 |
The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be analyzed through various population analysis schemes and visualized using an Electrostatic Potential (ESP) map. libretexts.orgdeeporigin.com An ESP map plots the electrostatic potential onto the molecule's electron density surface. numberanalytics.com
For this compound, an ESP map would be color-coded to indicate the charge distribution. youtube.com Regions of negative potential (typically colored red) would be expected around the electronegative oxygen and chlorine atoms, highlighting their character as sites for electrophilic attack. Regions of positive potential (typically colored blue) would likely be found on the hydrogen atoms, particularly those adjacent to the oxygen and chlorine atoms. This visual representation is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other polar molecules or ions. deeporigin.com
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. numberanalytics.comvaia.com By mapping the potential energy surface that connects reactants to products, it is possible to identify key intermediates and transition states, providing a step-by-step understanding of the reaction pathway. For this compound, potential reactions of interest include nucleophilic substitution at the chloromethyl group and acid-catalyzed ring-opening of the oxolane moiety. rsc.orgdntb.gov.uanih.gov
A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state. fiveable.me This structure represents the point of maximum energy along the reaction coordinate and is characterized by a single imaginary vibrational frequency. vaia.com Locating the precise geometry of the transition state is a critical step in understanding a reaction's mechanism. Various computational algorithms are employed to search for these saddle points on the potential energy surface.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This analysis traces the reaction pathway downhill from the transition state, connecting it to the corresponding reactant and product minima. This confirms that the located transition state indeed links the desired species and provides a detailed visualization of the bond-breaking and bond-forming processes throughout the reaction.
The energy difference between the reactants and the transition state is the activation energy (ΔE‡). vaia.com This energy barrier determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. Computational methods can provide a reliable estimate of this barrier.
By applying Transition State Theory (TST), the calculated activation energy can be used to predict the reaction rate constant (k). wikipedia.org TST provides a framework for relating macroscopic kinetic properties to the microscopic details of the potential energy surface. numberanalytics.comumn.edu The theory assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org The prediction of reaction rates allows for a direct comparison with experimental kinetic data and enables the exploration of how factors like temperature and solvent might influence the reaction's outcome.
Spectroscopic Property Prediction from First Principles
First-principles calculations, which are based on quantum mechanics, are powerful tools for predicting spectroscopic properties without the need for empirical parameters. Methods like Density Functional Theory (DFT) are commonly employed to forecast NMR spectra and vibrational frequencies, offering a way to understand the molecule's electronic structure and dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C chemical shifts, aiding in spectral assignment and conformational analysis. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP or PBE, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net
For a molecule like this compound, key factors influencing its chemical shifts would include:
Ring Strain: The strained cyclobutane ring affects the hybridization of carbon atoms and, consequently, their ¹³C chemical shifts.
Electronegativity: The ether oxygen and the chlorine atom deshield adjacent nuclei (¹H and ¹³C), causing them to resonate at a higher frequency (downfield shift). ucl.ac.uk
Anisotropic Effects: The electron clouds of the C-O and C-Cl bonds, as well as the ring structures, can create local magnetic fields that shield or deshield nearby protons, depending on their spatial orientation.
Conformation: The puckering of the cyclobutane and oxolane rings would lead to different chemical environments for axial and equatorial protons, which could be modeled. modgraph.co.uk
A theoretical study would involve optimizing the molecule's geometry and then performing GIAO-DFT calculations. The results, when referenced against a standard like tetramethylsilane (B1202638) (TMS), would produce a predicted spectrum.
Table 1: Predicted ¹³C NMR Chemical Shifts for Representative Carbons in this compound (Illustrative) Note: The following data are illustrative, based on typical values for similar structural motifs, as specific experimental or calculated data for this compound are not available in the cited literature.
| Atom | Hybridization | Influencing Factors | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| Spiro Carbon | sp³ | Quaternary, adjacent to oxygen | 75 - 85 |
| CH₂Cl Carbon | sp³ | Attached to chlorine | 45 - 55 |
| Oxolane CH₂ (adjacent to O) | sp³ | Adjacent to ether oxygen | 65 - 75 |
For this compound, a predicted IR spectrum would exhibit characteristic frequencies corresponding to:
C-H stretching: Typically found in the 2850-3000 cm⁻¹ region.
C-O-C stretching: The asymmetric stretch of the ether group, usually a strong band around 1050-1150 cm⁻¹.
C-Cl stretching: A band in the 600-800 cm⁻¹ region.
Ring Puckering/Breathing Modes: Low-frequency vibrations associated with the collective motion of the cyclobutane and oxolane rings. chemrxiv.org
Theoretical calculations can help assign complex spectral regions and understand how different vibrational modes are coupled. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Note: These are typical frequency ranges for the given functional groups. Precise values would require specific DFT calculations.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Asymmetric C-O-C Stretch | Oxolane Ether | 1070 - 1150 | Strong |
| C-Cl Stretch | Chloromethyl | 650 - 780 | Medium-Strong |
| CH₂ Scissoring | Aliphatic CH₂ | 1440 - 1480 | Medium |
Molecular Modeling and Simulation of Conformational Dynamics
The structure of this compound is not static. Both the four-membered cyclobutane ring and the five-membered oxolane ring are flexible and undergo rapid conformational changes at room temperature.
The cyclobutane ring is known to exist in a puckered, non-planar conformation (D₂d symmetry) which is separated by a low energy barrier from its inverted form. nih.govcaltech.edu This "ring-puckering" motion is a large-amplitude, low-frequency vibration. researchgate.net Molecular dynamics (MD) simulations and other advanced computational methods can be used to explore the potential energy surface of this motion. ucl.ac.ukacs.org These simulations can reveal the preferred puckering angles, the energy barrier to planarization, and how substituents on the ring influence these dynamics. researchgate.net
Similarly, the oxolane ring adopts non-planar "envelope" and "twist" conformations to relieve torsional strain. In a spirocyclic system like this compound, the conformational motions of the two rings are likely coupled. Molecular modeling could elucidate:
The most stable ground-state conformation of the entire molecule.
The energy barriers between different conformers.
The potential for pseudorotation within the five-membered ring.
How the conformational state of one ring affects the preferred conformation of the other.
Development of Quantitative Structure-Reactivity Relationships (QSRR) for Chloromethylated Cyclic Ethers
Chloromethylated ethers are a class of compounds known for their reactivity as alkylating agents. nih.gov Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity.
For a class of compounds including this compound, a QSRR study could investigate the rate of a specific reaction, such as nucleophilic substitution at the chloromethyl carbon. The goal would be to build a mathematical model that predicts this rate based on calculated molecular descriptors.
Potential descriptors for a QSRR model could include:
Electronic Descriptors: Partial atomic charge on the carbon atom of the CH₂Cl group, the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally implies higher reactivity toward nucleophiles.
Steric Descriptors: Molecular volume, surface area, or specific parameters that describe the steric hindrance around the reaction center.
Topological Descriptors: Indices that quantify molecular size, shape, and branching.
By developing such a model for a series of related chloromethylated cyclic ethers, one could predict the relative reactivity of new or untested compounds in the same class, providing valuable insights for chemical synthesis and mechanism analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
